1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluorophenyl group and a methylpropyl group
Preparation Methods
The synthesis of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the difluorophenyl group: This step often involves the use of halogenated aromatic compounds and subsequent substitution reactions.
Addition of the methylpropyl group: This can be done through alkylation reactions using suitable alkyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid: Differing in the position of the carboxylic acid group, this compound may exhibit different chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-3-(2-methylpropyl)-1H-pyrazole-5-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s properties and applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-8(2)5-10-7-13(14(19)20)18(17-10)12-4-3-9(15)6-11(12)16/h3-4,6-8H,5H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDLXEPIZZUBAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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